Cas no 321330-09-0 ((3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid)

(3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid Chemical and Physical Properties
Names and Identifiers
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- (R)-3-TERT-BUTOXYCARBONYLAMINO-4-CYCLOHEXYL-BUTYRIC ACID
- Cyclohexanebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-, (βR)-
- (3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid
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- MDL: MFCD08166686
- Inchi: InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
- InChI Key: FIBAFRJLUXGPPW-GFCCVEGCSA-N
- SMILES: CC(C)(OC(N[C@@H](CC(O)=O)CC1CCCCC1)=O)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 8
(3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521669-1g |
(R)-3-((tert-butoxycarbonyl)amino)-4-cyclohexylbutanoic acid |
321330-09-0 | 98% | 1g |
¥11900.00 | 2024-08-02 | |
Chemenu | CM451381-1g |
(R)-3-TERT-BUTOXYCARBONYLAMINO-4-CYCLOHEXYLBUTYRIC ACID |
321330-09-0 | 95%+ | 1g |
$780 | 2023-03-20 | |
Enamine | EN300-816716-0.25g |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid |
321330-09-0 | 95.0% | 0.25g |
$353.0 | 2025-02-21 | |
Ambeed | A605456-1g |
(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid |
321330-09-0 | 98+% | 1g |
$704.0 | 2024-04-20 | |
Enamine | EN300-816716-5.0g |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid |
321330-09-0 | 95.0% | 5.0g |
$2070.0 | 2025-02-21 | |
Chemenu | CM451381-500mg |
(R)-3-TERT-BUTOXYCARBONYLAMINO-4-CYCLOHEXYLBUTYRIC ACID |
321330-09-0 | 95%+ | 500mg |
$599 | 2023-03-20 | |
Aaron | AR01EL1K-2.5g |
(R)-3-TERT-BUTOXYCARBONYLAMINO-4-CYCLOHEXYLBUTYRIC ACID |
321330-09-0 | 95% | 2.5g |
$1949.00 | 2025-02-10 | |
Enamine | EN300-816716-5g |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid |
321330-09-0 | 95% | 5g |
$2070.0 | 2023-09-02 | |
1PlusChem | 1P01EKT8-10g |
(R)-3-TERT-BUTOXYCARBONYLAMINO-4-CYCLOHEXYLBUTYRIC ACID |
321330-09-0 | 95% | 10g |
$3856.00 | 2024-05-05 | |
A2B Chem LLC | AX58972-10g |
(R)-3-TERT-BUTOXYCARBONYLAMINO-4-CYCLOHEXYLBUTYRIC ACID |
321330-09-0 | 95% | 10g |
$3266.00 | 2024-04-20 |
(3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid Related Literature
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
Additional information on (3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid
Exploring (3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid (CAS No. 321330-09-0): Properties, Applications, and Market Insights
The compound (3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid (CAS No. 321330-09-0) is a chiral organic molecule with significant relevance in pharmaceutical and biochemical research. This Boc-protected amino acid derivative is widely utilized in peptide synthesis, medicinal chemistry, and drug development due to its unique structural features and functional versatility. In this comprehensive overview, we delve into its chemical properties, synthetic applications, and emerging trends in scientific research.
Chemically classified as a tert-butoxycarbonyl (Boc) protected amino acid, this compound features a cyclohexyl side chain that contributes to its lipophilic character. The Boc group serves as a crucial protecting group in organic synthesis, particularly in peptide coupling reactions where selective deprotection is required. Researchers value this compound for its stability under various reaction conditions, making it indispensable in multi-step synthetic pathways.
Recent advances in peptide-based therapeutics have increased demand for high-quality chiral building blocks like (3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid. The pharmaceutical industry particularly seeks such compounds for developing novel GPCR-targeting drugs and enzyme inhibitors. Its structural similarity to natural amino acids allows for the creation of peptidomimetics with enhanced metabolic stability and bioavailability.
The synthesis of CAS 321330-09-0 typically involves asymmetric hydrogenation or enzymatic resolution methods to achieve the desired (3R) configuration. Modern continuous flow chemistry techniques have improved the production efficiency of such chiral compounds, addressing one of the most searched topics in synthetic chemistry forums. Analytical characterization commonly employs HPLC, NMR spectroscopy, and mass spectrometry to verify purity and stereochemical integrity.
From a commercial perspective, the global market for pharmaceutical intermediates like (3R)-3-(Boc-amino)-4-cyclohexylbutanoic acid has shown steady growth, driven by increasing R&D investments in peptide drugs. Current price trends indicate moderate fluctuations due to raw material availability and regional production capacities. Quality specifications typically require ≥98% purity for research applications, with higher grades (≥99%) demanded for clinical development phases.
Storage and handling recommendations for 321330-09-0 emphasize protection from moisture and maintenance at controlled room temperature. The compound demonstrates good stability when properly stored, though prolonged exposure to acidic or basic conditions should be avoided to prevent Boc group cleavage. These practical considerations frequently appear in laboratory protocol discussions across research platforms.
Emerging applications of this compound include its use in developing targeted drug delivery systems and bioconjugation strategies. The cyclohexyl moiety offers opportunities for structure-activity relationship (SAR) studies in medicinal chemistry programs. Recent patent literature reveals innovative uses in proteolysis targeting chimeras (PROTACs) and peptide-drug conjugates, aligning with current trends in precision medicine.
Environmental and regulatory aspects of (3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid production have gained attention following green chemistry initiatives. Manufacturers are increasingly adopting solvent recovery systems and catalytic processes to minimize waste generation. These sustainable practices respond to growing researcher inquiries about eco-friendly synthetic options in pharmaceutical chemistry.
For analytical scientists, method development for 321330-09-0 quantification remains an active area of investigation. Advanced techniques like chiral SFC (supercritical fluid chromatography) and 2D-LC have shown promise in separating stereoisomers and related impurities. These methodologies address common quality control challenges discussed in analytical chemistry communities.
The future outlook for CAS 321330-09-0 appears promising, with anticipated growth in peptide therapeutics and biologic-drug hybrids. Ongoing research into its structure-property relationships may uncover additional applications in materials science and chemical biology. As synthetic methodologies advance, cost reductions may further expand accessibility for academic and industrial researchers worldwide.
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